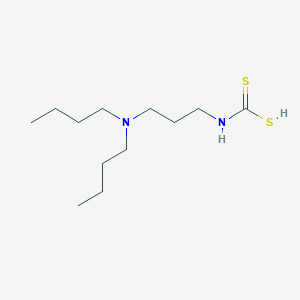
Carbamic acid, N-(3-(dibutylamino)propyl)dithio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, N-(3-(dibutylamino)propyl)dithio- is an organic compound that has been widely used in scientific research for its unique properties. This compound is also known as Dibutylcarbamodithioic Acid (DBDTH) and is used in various fields such as biochemistry, pharmacology, and toxicology.
Wirkmechanismus
The exact mechanism of action of Carbamic acid, N-(3-(dibutylamino)propyl)dithio- is not fully understood. However, it is believed that the compound acts as a chelating agent for metal ions. It can also form complexes with metal ions, which can affect the biological activity of the metal ion.
Biochemische Und Physiologische Effekte
Carbamic acid, N-(3-(dibutylamino)propyl)dithio- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Carbamic acid, N-(3-(dibutylamino)propyl)dithio- is that it is a stable compound that can be easily synthesized. It is also relatively inexpensive, which makes it a cost-effective reagent for various lab experiments. However, one of the limitations of this compound is that it can be toxic and should be handled with care.
Zukünftige Richtungen
There are several future directions for the use of Carbamic acid, N-(3-(dibutylamino)propyl)dithio-. One potential application is in the development of new drugs for the treatment of various diseases such as Alzheimer's disease and cancer. Another potential application is in the development of new materials for environmental remediation. Further research is needed to fully understand the potential of Carbamic acid, N-(3-(dibutylamino)propyl)dithio- in these areas.
Conclusion:
In conclusion, Carbamic acid, N-(3-(dibutylamino)propyl)dithio- is a unique compound that has been widely used in scientific research. It has various applications in biochemistry, pharmacology, and toxicology. The compound has a stable structure and can be easily synthesized, making it a cost-effective reagent for various lab experiments. Further research is needed to fully understand the potential of Carbamic acid, N-(3-(dibutylamino)propyl)dithio- in various fields.
Synthesemethoden
Carbamic acid, N-(3-(dibutylamino)propyl)dithio- can be synthesized by the reaction of dibutylamine with carbon disulfide. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is then purified by recrystallization to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, N-(3-(dibutylamino)propyl)dithio- has been used in various scientific research applications. It has been used as a chelating agent for heavy metals, which makes it useful in environmental studies. It has also been used as a reagent for the determination of various metals in different matrices. In addition, it has been used in the synthesis of various compounds such as thiazoles and imidazoles.
Eigenschaften
CAS-Nummer |
18997-73-4 |
|---|---|
Produktname |
Carbamic acid, N-(3-(dibutylamino)propyl)dithio- |
Molekularformel |
C12H26N2S2 |
Molekulargewicht |
262.5 g/mol |
IUPAC-Name |
3-(dibutylamino)propylcarbamodithioic acid |
InChI |
InChI=1S/C12H26N2S2/c1-3-5-9-14(10-6-4-2)11-7-8-13-12(15)16/h3-11H2,1-2H3,(H2,13,15,16) |
InChI-Schlüssel |
PJJNBEZISWOWLZ-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCN(CCCC)CCCN=C(S)S |
SMILES |
CCCCN(CCCC)CCCNC(=S)S |
Kanonische SMILES |
CCCCN(CCCC)CCCNC(=S)S |
Andere CAS-Nummern |
18997-73-4 |
Synonyme |
N-[3-(Dibutylamino)propyl]carbamodithioic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





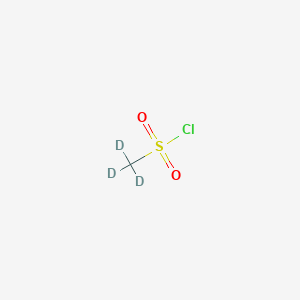



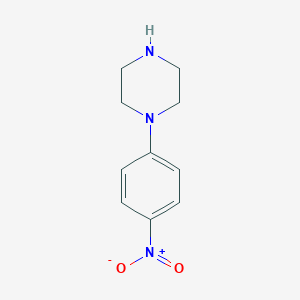
![[(5S)-6-amino-5-[[(2R)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-6-oxohexyl]azanium](/img/structure/B103983.png)
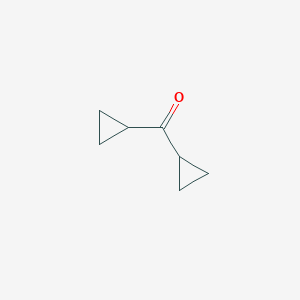


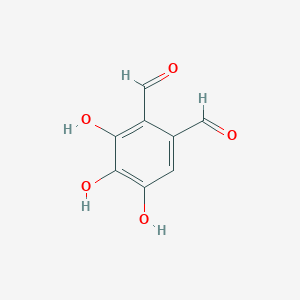

![[(Z)-2-nitroethenyl]benzene](/img/structure/B104005.png)